2-[5-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole
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Overview
Description
2-[5-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of fluorinated pyridine, pyrrolopyrrole, and benzodiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves multiple steps, starting with the preparation of the fluorinated pyridine derivative. The fluorinated pyridine can be synthesized using methods such as the Balz-Schiemann reaction or direct fluorination of pyridine derivatives . The subsequent steps involve the formation of the pyrrolopyrrole core and the benzodiazole ring, which can be achieved through cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[5-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorinated pyridine and benzodiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[5-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The fluorinated pyridine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzodiazole ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-methylpyridine: A simpler fluorinated pyridine derivative with similar reactivity but lacking the complex structure of the target compound.
Pyrrolopyrrole derivatives: Compounds with similar core structures but different substituents, affecting their reactivity and applications.
Benzodiazole derivatives: Compounds with similar ring structures but varying functional groups, influencing their chemical and biological properties.
Uniqueness
2-[5-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is unique due to its combination of fluorinated pyridine, pyrrolopyrrole, and benzodiazole moieties. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C21H22FN5O |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(5-fluoro-6-methylpyridin-2-yl)-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C21H22FN5O/c1-13-16(22)7-8-18(23-13)20(28)26-9-14-11-27(12-15(14)10-26)21-24-17-5-3-4-6-19(17)25(21)2/h3-8,14-15H,9-12H2,1-2H3 |
InChI Key |
DYRNJPWIIAKPTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C)F |
Origin of Product |
United States |
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